Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Overview
Description
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a hydroxyimino group, and an ester functional group
Mechanism of Action
Target of Action
It is known that similar compounds are often used in peptide synthesis .
Mode of Action
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, also known as Oxyma, is used as an additive for carbodiimides in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides due to its pronounced acidity . This helps suppress base-catalyzed side reactions, particularly racemization .
Biochemical Pathways
It is known that oxyma is used in peptide synthesis, suggesting it may influence the formation of peptide bonds .
Result of Action
The result of the action of this compound is the facilitation of peptide synthesis . It helps in the formation of peptide bonds by acting as a neutralizing reagent for carbodiimides .
Action Environment
It is known that similar compounds are often used in controlled laboratory environments for peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the hydroxyimino group. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems can help in maintaining the consistency and quality of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate: Used in peptide synthesis and as a greener alternative for amide bond formation.
2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Known for their biological activity and use in the synthesis of other derivatives.
Uniqueness
Ethyl (4E)-1-benzyl-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl (4E)-1-benzyl-4-hydroxyimino-6,7-dihydro-5H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-18(21)14-12-20(11-13-7-4-3-5-8-13)16-10-6-9-15(19-22)17(14)16/h3-5,7-8,12,22H,2,6,9-11H2,1H3/b19-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKCNNLBGLHCDY-XDJHFCHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C1C(=NO)CCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C1/C(=N/O)/CCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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